1-Amino-3-(pyrrolidin-1-yl)propan-2-ol
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Overview
Description
“1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 39849-47-3 . It has a molecular weight of 144.22 and its linear formula is C7H16N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is 1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Synthesis of β-hydroxy-α-amino Acid : The compound has been used in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of certain drugs. The process involves using d-threonine aldolase enzymes for the aldol addition of glycine and pyridine 4-carboxaldehyde (Goldberg et al., 2015).
Formation of Schiff Base Ligands : It's utilized in the synthesis of Schiff base ligands derived from tripodal amines. These ligands have applications in coordination chemistry, particularly in forming complexes with metal ions like Cu(II) (Keypour et al., 2015).
Zinc(II) Schiff Base Complex Synthesis : Another application is in the formation of Zn(II) Schiff base complexes, which are important for understanding metal-ligand interactions in coordination chemistry (Rezaeivala, 2017).
Catalytic Applications
Enantioselective Catalysis : The compound has been used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, demonstrating its importance in asymmetric synthesis (Asami et al., 2015).
Phosphate Diester Hydrolysis : Zinc(II) complexes involving the compound have been shown to effectively promote the hydrolysis of phosphate diesters, indicating its potential in biochemical applications (Zhang & Liang, 2006).
Analytical and Structural Studies
Crystal Structure Analysis : The compound's derivatives have been extensively studied for their crystal structures, contributing to our understanding of molecular conformation and interactions in solid-state chemistry (Nitek et al., 2020).
NMR Spectroscopy : It has been used in NMR spectroscopy studies for the assignment of hydrogen and carbon signals, aiding in the structural elucidation of new compounds (Yan-fang, 2008).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
1-amino-3-pyrrolidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORKGOOAYZFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479217 |
Source
|
Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol | |
CAS RN |
39849-47-3 |
Source
|
Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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